ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate
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Overview
Description
Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate is a synthetic organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate typically involves a multi-step process. One common method includes the reaction of furan-2-carbonyl chloride with cyclohexylamine to form the intermediate furan-2-carbonylamino-cyclohexane. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may yield the corresponding alcohol .
Scientific Research Applications
Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The furan ring and carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with different biological properties.
Cyclohexyl carbamate: Lacks the furan ring, resulting in different chemical reactivity.
Furan-2-carbonyl derivatives: Compounds with similar furan ring structures but different functional groups.
Uniqueness
Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate is unique due to its combination of a furan ring, cyclohexyl group, and carbamate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler carbamates or furan derivatives .
Properties
IUPAC Name |
ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-2-19-14(18)16-11-7-5-10(6-8-11)15-13(17)12-4-3-9-20-12/h3-4,9-11H,2,5-8H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMYVCWKJWLDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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